

physicochemical properties of aqueous barium(2+) ion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: barium(2+)

Cat. No.: B1198643

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of the Aqueous **Barium(2+)** Ion

Abstract

The barium ion (Ba^{2+}), a divalent alkaline earth metal cation, exhibits a unique set of physicochemical properties that dictate its behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the core properties of the aqueous Ba^{2+} ion, including its ionic radius, thermodynamic parameters, hydration enthalpy, and the solubility of its common salts. Detailed experimental protocols for the determination of these properties are presented, including X-ray crystallography, conductometry, and potentiometric titrations. For drug development professionals and researchers, the guide delves into the significant biological interactions of Ba^{2+} , most notably its potent blockade of potassium (K^+) channels, a mechanism central to its toxicity. This interaction is illustrated through a signaling pathway diagram, and a standard experimental workflow for its investigation using patch-clamp electrophysiology is provided. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Core Physicochemical Properties

The fundamental characteristics of the aqueous barium ion are crucial for understanding its chemical reactivity, environmental fate, and biological activity.

Fundamental Ionic and Hydration Properties

The large size and relatively low charge density of the Ba^{2+} ion influence its coordination and hydration behavior. In aqueous solutions, Ba^{2+} is surrounded by a flexible shell of water molecules.[1][2] The coordination number is not fixed, fluctuating primarily between 8 and 9.[1][2][3]

Property	Value	Notes
Ionic Radius	~142 pm	For an 8-coordinate ion. The radius varies with coordination number.[3][4]
Coordination Number	8 - 9	The hydration shell is flexible, with 8- and 9-fold geometries in equilibrium.[1][2]
Enthalpy of Hydration ($\Delta H^\circ_{\text{hyd}}$)	-1360 to -1380 kJ/mol	The energy released when the gaseous ion is dissolved in water.[5][6]

Thermodynamic Data

The thermodynamic stability of the aqueous barium ion is described by its standard state thermodynamic functions.

Property	Value (at 298.15 K)	Reference
Standard Enthalpy of Formation (ΔfH°)	$-534.64 \pm 1.80 \text{ kJ}\cdot\text{mol}^{-1}$	[7][8]
Standard Gibbs Free Energy of Formation (ΔfG°)	$-557.60 \pm 1.81 \text{ kJ}\cdot\text{mol}^{-1}$	[7][8]
Standard Molar Entropy (S°)	$8.80 \pm 0.50 \text{ J}\cdot\text{K}^{-1}\text{mol}^{-1}$	[7][8]

Solubility of Barium Salts

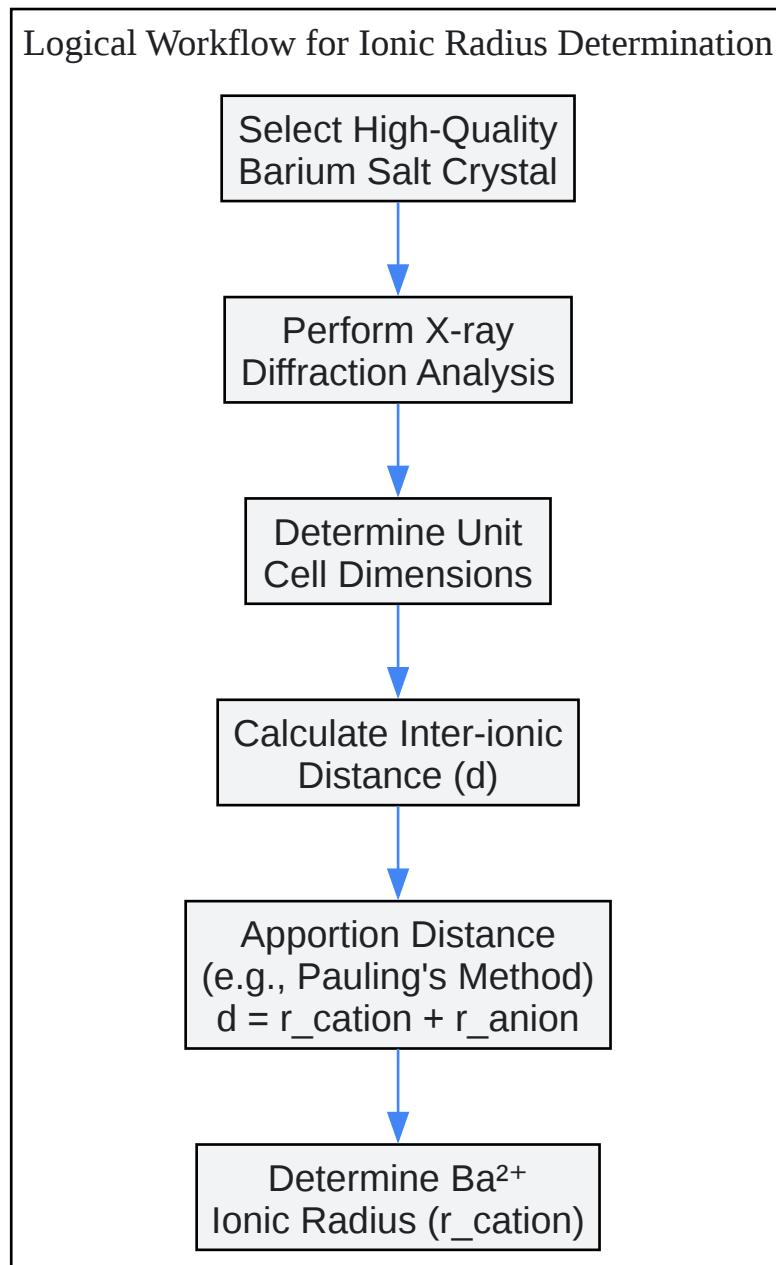
The solubility of barium salts in water varies dramatically, a property that is critical to their toxicity. Water-soluble compounds like barium chloride are highly toxic because they serve as a

source of the Ba^{2+} ion, whereas the extremely low solubility of barium sulfate renders it non-toxic and suitable for medical imaging applications.[9][10][11]

Compound	Formula	Solubility Product (K _{sp}) at 25°C	Solubility in Water
Barium Sulfate	BaSO_4	1.08×10^{-10}	Very low (0.24 mg/100 mL at 20°C).[10][12]
Barium Carbonate	BaCO_3	5.1×10^{-9}	Insoluble in water, but soluble in acids.[13]
Barium Chloride	BaCl_2	-	High (35.8 g/100 mL at 20°C).[14]
Barium Nitrate	$\text{Ba}(\text{NO}_3)_2$	-	High (10 g/100 mL at 25°C).[14]
Barium Hydroxide	$\text{Ba}(\text{OH})_2$	-	Soluble (3.89 g/100 mL at 20°C).[13]

Coordination Chemistry and Stability of Complexes

The Ba^{2+} ion forms complexes with a variety of ligands. The stability of these complexes is quantified by the stability constant (log K). Due to its size, Ba^{2+} is particularly well-suited for encapsulation by macrocyclic ligands like crown ethers. For instance, 18-crown-6 exhibits exceptional selectivity for the barium ion.[15]


Ligand	Log K (Stability Constant)	Notes
Modified Calix[4]crown-6 Derivatives	4.1 - 8.2	These compounds show high selectivity for Ba^{2+} over lighter alkali or alkaline earth metals. [16]
EDTA	~7.8	Ethylenediaminetetraacetic acid forms a stable chelate complex with Ba^{2+} .[17]

Experimental Methodologies

The determination of the physicochemical properties of Ba²⁺ relies on a range of analytical techniques.

Determination of Ionic Radius (X-ray Crystallography)

The ionic radius is not measured directly but is deduced from the distance between ions in a crystal lattice, determined via X-ray crystallography.^{[4][18]} The total distance between the centers of a cation and an anion is measured, and this distance is then apportioned between the two ions based on established methods, such as those developed by Pauling, who related ionic radii to the effective nuclear charge.^{[4][19]}

[Click to download full resolution via product page](#)

Workflow for determining ionic radius.

Protocol Outline:

- Crystal Preparation: A high-purity, single crystal of a simple barium salt (e.g., BaF₂) is grown.

- X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- Data Analysis: The positions and intensities of the diffracted beams are used to calculate the dimensions of the unit cell, which is the basic repeating unit of the crystal lattice.
- Calculation: From the unit cell geometry, the precise distance between the nucleus of the Ba^{2+} ion and the adjacent anions is determined.
- Apportionment: This inter-ionic distance is divided into cationic (Ba^{2+}) and anionic radii using an established empirical method, such as Pauling's approach, which considers the effective nuclear charge of the ions.[\[4\]](#)[\[20\]](#)

Determination of Solubility (Conductometry)

For sparingly soluble salts like barium sulfate, solubility can be determined using conductometry.[\[21\]](#)[\[22\]](#) This technique measures the electrical conductivity of a solution, which is proportional to the concentration of dissolved ions.[\[21\]](#)[\[23\]](#)

Protocol Outline:

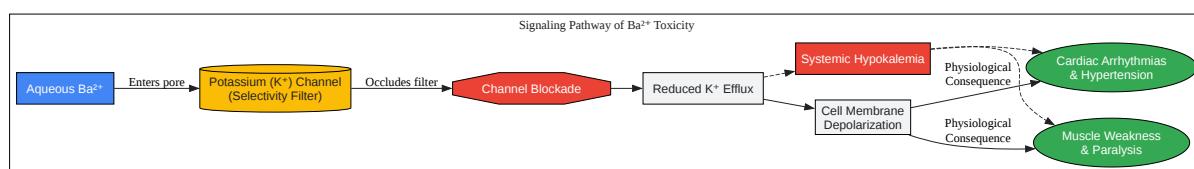
- Saturated Solution Preparation: An excess of the sparingly soluble barium salt is stirred in deionized water at a constant temperature until equilibrium is reached, creating a saturated solution.
- Filtration: The solution is carefully filtered to remove all undissolved solid.
- Conductivity Measurement: The conductivity of the saturated solution (κ_{solution}) is measured using a calibrated conductivity meter. The conductivity of the deionized water used (κ_{water}) is also measured.
- Calculation of Molar Conductivity: The specific conductivity of the salt is calculated ($\kappa_{\text{salt}} = \kappa_{\text{solution}} - \kappa_{\text{water}}$).
- Concentration Determination: The molar concentration (C), which represents the solubility, is calculated using the equation $C = 1000 * \kappa_{\text{salt}} / \Lambda_0$, where Λ_0 is the molar conductivity at

infinite dilution (a known value for the constituent ions). The solubility product (K_{sp}) can then be calculated from C.

Determination of Stability Constants (Potentiometric Titration)

Potentiometric pH titration is a precise and common method for determining the stability constants of metal complexes.^{[24][25]} The method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.

Protocol Outline (Irving-Rossotti Method):

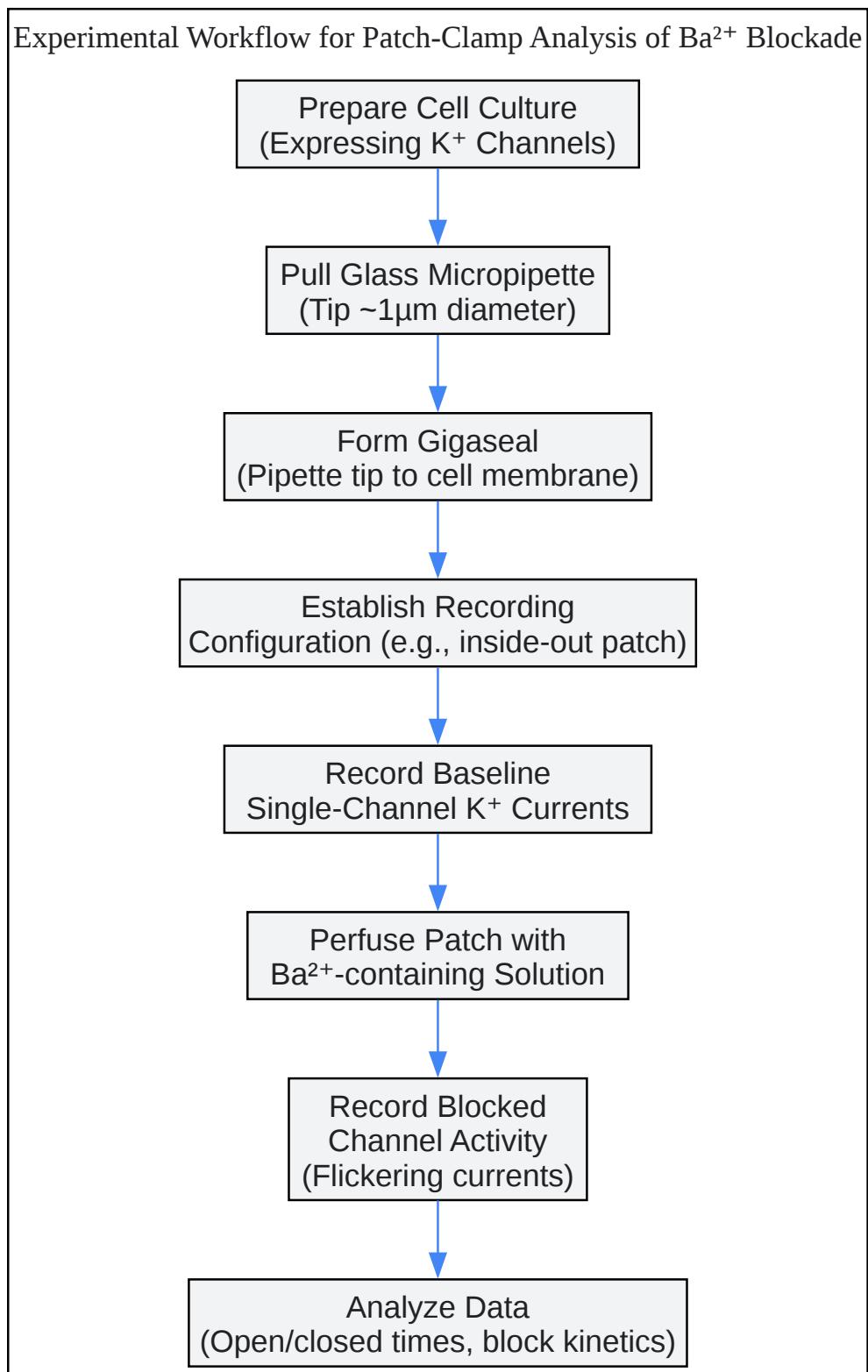

- Solution Preparation: Three separate solutions are prepared for titration with a standard base (e.g., NaOH), all at constant ionic strength and temperature:
 - Solution A: Free acid (e.g., HClO_4).
 - Solution B: Free acid + Ligand.
 - Solution C: Free acid + Ligand + Barium salt (e.g., $\text{Ba}(\text{ClO}_4)_2$).
- Titration: Each solution is titrated against the standard base, and the pH is recorded after each addition of titrant.
- Data Analysis: The titration curves are plotted (pH vs. volume of base). The horizontal shifts between the curves are used to calculate \bar{n} (the average number of ligands attached per metal ion) and pL (the negative logarithm of the free ligand concentration).
- Formation Curve: A "formation curve" is generated by plotting \bar{n} versus pL .
- Constant Determination: The stepwise stability constants (K_1 , K_2 , etc.) are determined from the formation curve. For example, the value of pL at $\bar{n} = 0.5$ corresponds to $\log K_1$.^[25]

Biological Interactions and Relevance in Drug Development

The primary biological significance of the aqueous Ba^{2+} ion lies in its ability to interact with and block ion channels, which forms the basis of its toxicity and its utility as a pharmacological tool. [26]

Barium as a Potent Potassium Channel Blocker

The toxicity of soluble barium compounds is directly attributable to the Ba^{2+} ion's ability to block potassium (K^+) channels.[9] Because the ionic radius of Ba^{2+} is similar to that of K^+ , it can enter the selectivity filter of K^+ channels. However, due to its strong electrostatic interactions and slower dehydration, it becomes lodged, physically occluding the pore and preventing the flow of K^+ ions.[27][28] This blockade leads to a decrease in the cell membrane's permeability to potassium, causing depolarization. The resulting systemic effect is profound hypokalemia (low potassium in the blood), which can lead to severe neuromuscular and cardiovascular effects, including muscle weakness, paralysis, and life-threatening cardiac arrhythmias.[11][26]



[Click to download full resolution via product page](#)

Ba^{2+} blockade of K^+ channels and its consequences.

Experimental Workflow: Investigating Ion Channel Blockade

The patch-clamp technique is the gold-standard electrophysiological method for studying the interaction of ions like Ba^{2+} with a single ion channel. It allows for the direct measurement of ion flow through a channel and how that flow is altered by a blocking agent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ionic radius - Wikipedia [en.wikipedia.org]
- 5. Solved: Calculate the enthalpy of hydration of bromide ions given that the hydration enthalpy of b [Chemistry] [gauthmath.com]
- 6. savitapall.com [savitapall.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Thermodynamic properties of the aqueous Ba{sub 2+} ion and the key compounds of barium (Journal Article) | OSTI.GOV [osti.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Barium sulfate - Wikipedia [en.wikipedia.org]
- 11. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. nationalacademies.org [nationalacademies.org]
- 14. homework.study.com [homework.study.com]
- 15. webqc.org [webqc.org]
- 16. researchgate.net [researchgate.net]
- 17. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 18. quora.com [quora.com]
- 19. CHM 501 Lecture 11 Ionic Compounds Measurement of Lattice Energies [chm.uri.edu]

- 20. (a) Explain the Pauling method to determine ionic radii?(b) Describe - [askITians](#) [askitians.com]
- 21. [solubilityofthings.com](#) [solubilityofthings.com]
- 22. Conductometry | PPTX [slideshare.net]
- 23. Conductometry - Wikipedia [en.wikipedia.org]
- 24. [ijsart.com](#) [ijsart.com]
- 25. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 26. [researchgate.net](#) [researchgate.net]
- 27. [people.brandeis.edu](#) [people.brandeis.edu]
- 28. Ionic interactions of Ba²⁺ blockades in the MthK K⁺ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of aqueous barium(2+) ion]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1198643#physicochemical-properties-of-aqueous-barium-2-ion\]](https://www.benchchem.com/product/b1198643#physicochemical-properties-of-aqueous-barium-2-ion)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com